Cas no 2340293-66-3 (4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine)
4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine
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- MDL: MFCD31916037
- Inchi: 1S/C9H10INO2/c1-6-3-11-9(2-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3
- InChI Key: QBGPZSHDEZHVRO-UHFFFAOYSA-N
- SMILES: IC1C(C)=CN=C(C=1)OC1COC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 1.9
- Topological Polar Surface Area: 31.4
4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196811-2.500g |
4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine, 95% |
2340293-66-3 | 95% | 2.500g |
$1898.00 | 2023-09-07 |
4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine
Research Briefing on 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 2340293-66-3) in Chemical Biology and Pharmaceutical Applications
The compound 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 2340293-66-3) has recently emerged as a promising intermediate in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. This research briefing provides an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic relevance.
Recent studies have highlighted the unique structural features of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine, which make it a versatile building block in medicinal chemistry. The presence of the oxetane ring and the iodine substituent offers opportunities for further functionalization, enabling the creation of diverse molecular scaffolds. Researchers have successfully employed this compound in the synthesis of covalent inhibitors, leveraging its reactivity for selective target engagement.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine as a key intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors. The compound's ability to undergo efficient cross-coupling reactions facilitated the rapid assembly of complex molecules with improved pharmacokinetic properties. This research underscores the growing importance of such intermediates in accelerating drug discovery pipelines.
Further investigations have explored the compound's potential in fragment-based drug design. The oxetane moiety has been shown to confer favorable physicochemical properties, including enhanced solubility and metabolic stability, while the iodo-substituent serves as an excellent handle for further derivatization through metal-catalyzed coupling reactions. These characteristics position 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine as a valuable tool in the medicinal chemist's toolkit.
From a synthetic chemistry perspective, recent advances in the preparation of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine have focused on improving yield and scalability. Novel catalytic systems and optimized reaction conditions have been reported, addressing previous challenges in the large-scale production of this intermediate. These developments are particularly significant for pharmaceutical companies looking to incorporate this building block into their drug discovery programs.
Looking forward, researchers anticipate expanded applications of 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine in the development of next-generation therapeutics. Its unique combination of reactivity and stability makes it particularly attractive for the design of covalent drugs and PROTACs (proteolysis targeting chimeras). Ongoing studies are exploring its potential in targeted protein degradation strategies, which represent a rapidly growing area in drug discovery.
In conclusion, 4-Iodo-5-methyl-2-(oxetan-3-yloxy)pyridine (CAS: 2340293-66-3) has established itself as a valuable chemical entity in pharmaceutical research. Its versatility as a synthetic intermediate and potential therapeutic applications continue to drive innovation in medicinal chemistry. As research progresses, we expect to see more drug candidates incorporating this scaffold entering clinical development, potentially addressing unmet medical needs across various disease areas.
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